N-(3-chloro-4-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide
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Overview
Description
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE is a complex organic compound characterized by the presence of a chlorofluorophenyl group, a thiophene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Chlorofluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction, often involving sulfur-containing reagents.
Amide Bond Formation: The final step involves the coupling of the chlorofluorophenyl intermediate with the thiophene derivative through an amide bond formation reaction, typically using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to allosteric sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide
- N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda~6~-thiolan-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C17H23ClFN3O4S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
(2S,3R)-N-(3-chloro-4-fluorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylpentanamide |
InChI |
InChI=1S/C17H23ClFN3O4S/c1-3-10(2)15(16(23)20-11-4-5-14(19)13(18)8-11)22-17(24)21-12-6-7-27(25,26)9-12/h4-5,8,10,12,15H,3,6-7,9H2,1-2H3,(H,20,23)(H2,21,22,24)/t10-,12?,15+/m1/s1 |
InChI Key |
JOSDKEBCBKPBGK-GGYMPCQUSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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